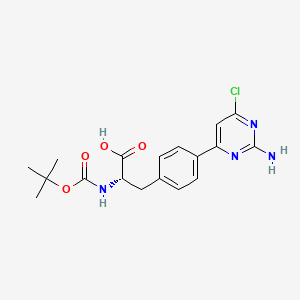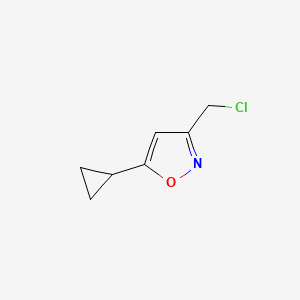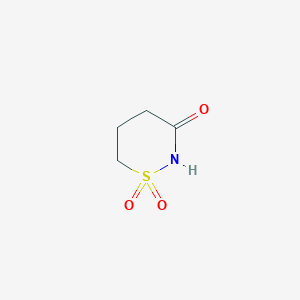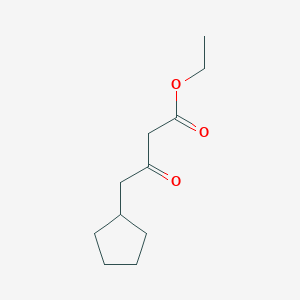
Ethyl 4-cyclopentyl-3-oxobutanoate
Descripción general
Descripción
Ethyl 4-cyclopentyl-3-oxobutanoate is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate was achieved using Candida parapsilosis ATCC 7330 . The process involved the asymmetric reduction of ethyl-4-chloro-3-oxobutanoate in an aqueous medium by resting cells of Candida parapsilosis ATCC 7330 .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Catalysis
Ethyl 4-cyclopentyl-3-oxobutanoate has been explored in the context of stereoselective synthesis, demonstrating its utility in the formation of complex organic structures. For instance, its derivatives undergo stereoselective intramolecular Wittig reactions, leading to the formation of cyclobutene derivatives, which further undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes. This showcases its role in facilitating transformations crucial for synthesizing structurally complex and functionally rich organic compounds (Yavari & Samzadeh‐Kermani, 1998).
Versatility as an Intermediate
This compound and its related compounds serve as versatile intermediates in organic synthesis, enabling the construction of diverse trifluoromethyl heterocycles. These compounds have been synthesized using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, highlighting the broad utility of this compound derivatives in producing a wide array of functionalized organic molecules, from oxazoles and thiazoles to imidazoles and pyridines (Honey et al., 2012).
Biocatalysis and Asymmetric Synthesis
The molecule has also been a subject of biocatalytic studies, where its derivatives have been reduced in an organic solvent-water diphasic system using microbial aldehyde reductase. This process not only signifies its importance in the field of green chemistry by employing enzymes for chemical transformations but also highlights its role in producing enantiomerically enriched compounds, such as ethyl (R)-4-chloro-3-hydroxybutanoate, thereby contributing to the synthesis of chiral building blocks (Shimizu et al., 1990).
Medicinal Chemistry and Drug Discovery
Furthermore, derivatives of this compound have been involved in medicinal chemistry, specifically in the synthesis of chiral tetronic acid derivatives. Through asymmetric conjugate addition to nitroalkenes followed by intramolecular cyclization, these derivatives demonstrate the compound's contribution to drug discovery efforts, particularly in the generation of molecules with significant biological activity (Yan et al., 2012).
Enzymatic Reduction for Chiral Intermediates
The enzymatic reduction of this compound derivatives to produce optically pure compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate, is a significant application in the synthesis of enantiomerically pure intermediates for pharmaceuticals. This showcases the integration of biotechnological methods in chemical synthesis, optimizing reactions for high yield, enantioselectivity, and eco-friendly processes (Kizaki et al., 2001).
Mecanismo De Acción
- This reduction involves the transfer of electrons, resulting in the formation of the hydroxy group. The stereoselectivity of this reaction ensures that the product is predominantly the (S)-CHBE enantiomer .
Mode of Action
- undergoes a reduction process catalyzed by carbonyl reductases. Specifically, it is converted into Ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] .
Biochemical Pathways
- The conversion of COBE to (S)-CHBE affects various pathways. For instance:
- (S)-CHBE serves as a chiral precursor for synthesizing cholesterol-lowering drugs like atorvastatin calcium. The reduction process impacts intracellular NAD(P)H levels, which play a role in redox reactions .
Propiedades
IUPAC Name |
ethyl 4-cyclopentyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNBPUDFVSNTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634541 | |
| Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-99-4 | |
| Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



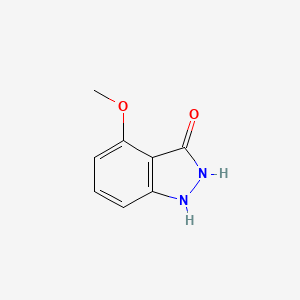
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)

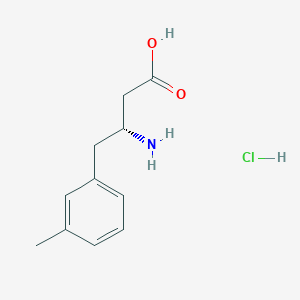

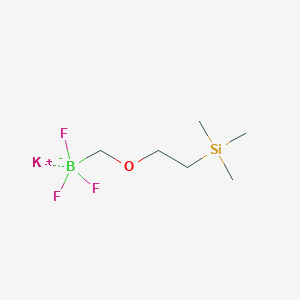


![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)

